Omigapil
Übersicht
Beschreibung
Omigapil, also known as TCH346 or CGP3466, is a small molecule drug developed by Novartis. It was initially investigated for its potential to treat neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis. its development for these indications was discontinued due to a lack of efficacy. Santhera Pharmaceuticals later acquired the compound for the treatment of congenital muscular dystrophy .
Vorbereitungsmethoden
Omigapil was first synthesized at Ciba-Geigy in Basel, Switzerland. The synthetic route involves the formation of dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamine. The specific reaction conditions and industrial production methods are not widely documented in public sources .
Analyse Chemischer Reaktionen
Omigapil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Substitution: this compound can participate in substitution reactions, particularly involving its amine group.
Common reagents and conditions for these reactions are not extensively detailed in available literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Omigapil has been primarily studied for its potential therapeutic effects in various medical conditions:
Neurodegenerative Diseases: Initially investigated for Parkinson’s disease and amyotrophic lateral sclerosis, though development was discontinued due to lack of efficacy.
Congenital Muscular Dystrophy: Currently being developed for the treatment of congenital muscular dystrophy, particularly laminin-α2-deficient congenital muscular dystrophy and collagen VI-related myopathy.
Apoptosis Inhibition: This compound inhibits programmed cell death (apoptosis) through the enzymes glyceraldehyde 3-phosphate dehydrogenase and SIAH1.
Wirkmechanismus
Omigapil exerts its effects by binding to glyceraldehyde 3-phosphate dehydrogenase to block S-nitrosylation, thereby preventing proapoptotic gene expression. This inhibition of programmed cell death involves the enzymes glyceraldehyde 3-phosphate dehydrogenase and SIAH1. The glycolytic housekeeping enzyme glyceraldehyde 3-phosphate dehydrogenase is mediated by neuronal nitric oxide synthase. Once activated by nitric oxide, glyceraldehyde 3-phosphate dehydrogenase binds to the ubiquitin ligase SIAH1 and is transported to the nucleus, where it activates acetyltransferases p300/CBP to enhance acetylation and subsequent transcription .
Vergleich Mit ähnlichen Verbindungen
Omigapil was originally developed as a structurally similar molecule to selegiline (L-deprenyl), a monoamine oxidase inhibitor blocking the enzyme monoamine oxidase type B. this compound does not inhibit either type of monoamine oxidase . Other similar compounds include:
Selegiline (L-deprenyl): A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another monoamine oxidase inhibitor used for Parkinson’s disease treatment.
Safinamide: A reversible monoamine oxidase B inhibitor used in Parkinson’s disease therapy.
This compound’s uniqueness lies in its mechanism of action, specifically its inhibition of apoptosis through the glyceraldehyde 3-phosphate dehydrogenase and SIAH1 pathway, which is distinct from the monoamine oxidase inhibition seen with selegiline and other similar compounds .
Eigenschaften
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMOGWZCFQAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171098 | |
Record name | Omigapil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181296-84-4, 634202-78-1 | |
Record name | Omigapil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omigapil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omigapil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omigapil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMIGAPIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.